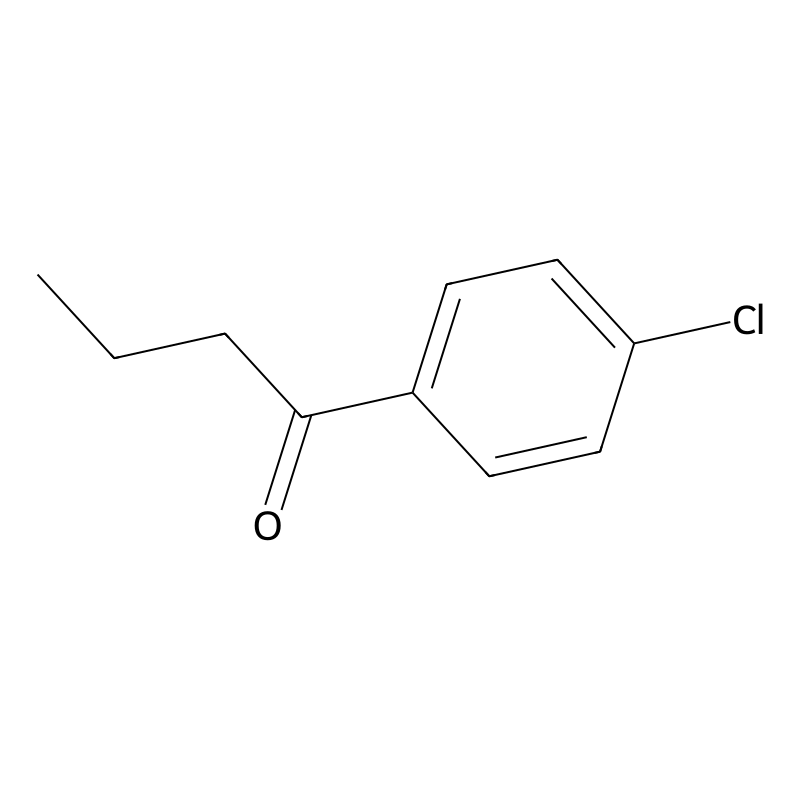

4-Chlorobutyrophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Chlorobutyrophenone is a relatively simple organic compound with the chemical formula C₁₀H₁₁ClO. It can be synthesized through various methods, including the Friedel-Crafts acylation reaction and the Claisen condensation reaction. Its properties, such as melting point, boiling point, and refractive index, have been well-characterized and documented by chemical suppliers like Sigma-Aldrich [].

Potential Applications:

While the specific scientific research applications of 4-Chlorobutyrophenone are limited, its chemical structure holds potential for further investigation in various fields:

- Intermediate in Organic Synthesis: The presence of a ketone and a chloro functional group makes 4-Chlorobutyrophenone a potential intermediate for the synthesis of more complex organic molecules. These molecules could have diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals [].

- Biomedical Research: The ketone group in 4-Chlorobutyrophenone may allow it to interact with biological molecules like enzymes or receptors. However, further research is needed to explore its potential as a lead compound for drug discovery or other biomedical applications.

Current Research Landscape:

Despite its potential, 4-Chlorobutyrophenone is not a widely studied compound in current scientific research. A search for relevant publications on major academic databases like PubMed yields a limited number of studies, suggesting that further research is needed to explore its full potential in various scientific applications [].

4-Chlorobutyrophenone is an organic compound with the molecular formula C10H11ClO and a molecular weight of approximately 182.65 g/mol. It is a ketone characterized by the presence of a chlorobenzene ring attached to a butyrophenone moiety. The compound is often utilized in various chemical syntheses and has garnered attention for its potential biological activities.

- Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Reduction Reactions: It can undergo reduction to form corresponding alcohols or other functional groups.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or amides.

These reactions make 4-Chlorobutyrophenone a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 4-Chlorobutyrophenone:

- Friedel-Crafts Acylation: This method involves the acylation of chlorobenzene using butyryl chloride in the presence of a Lewis acid catalyst.

- Grignard Reaction: The compound can also be synthesized via the reaction of 4-chlorobenzophenone with butyric acid derivatives under controlled conditions.

- Direct Chlorination: Chlorination of butyrophenone can yield 4-Chlorobutyrophenone, although this method may require careful control of reaction conditions to avoid over-chlorination.

These methods highlight the compound's accessibility for further research and application .

4-Chlorobutyrophenone finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.

- Chemical Research: Utilized in laboratories for synthesizing other organic compounds.

- Agricultural Chemicals: Investigated for potential use as a pesticide or herbicide due to its biological activity.

These applications underscore its importance in both industrial and research settings .

Studies on 4-Chlorobutyrophenone have focused on its interactions with various biological systems:

- Dopamine Receptor Binding: Research has shown that it binds effectively to dopamine receptors, suggesting potential antipsychotic properties.

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, warranting further investigation into its therapeutic uses.

These interactions highlight the compound's potential significance in drug development and therapeutic applications .

Several compounds are structurally similar to 4-Chlorobutyrophenone, each possessing unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Chloro-4'-fluorobutyrophenone | C10H10ClF | Contains fluorine; potentially different biological activity. |

| 4'-tert-Butyl-4-chlorobutyrophenone | C13H17ClO | Features a tert-butyl group; may exhibit altered solubility and reactivity. |

| Butyrophenone | C10H10O | Lacks chlorine; serves as a simpler analog with different reactivity. |

These comparisons illustrate how structural modifications can lead to variations in biological activity and chemical behavior, emphasizing the uniqueness of 4-Chlorobutyrophenone within this group .

4-Chlorobutyrophenone, a versatile organic compound with the molecular formula C₁₀H₁₁ClO, serves as an important intermediate in various chemical syntheses [1]. This compound features a phenyl ring connected to a butanone chain with a terminal chlorine atom, making it valuable for numerous applications in organic synthesis [2] [3]. The classical synthetic routes for producing 4-chlorobutyrophenone have been well-established and extensively studied over decades, with Friedel-Crafts acylation and Grignard reactions being the predominant methodologies [1] [4].

Friedel-Crafts Acylation

The Friedel-Crafts acylation represents one of the most direct and efficient routes for synthesizing 4-chlorobutyrophenone [4] [5]. This reaction involves the electrophilic aromatic substitution of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃) [5] [6]. The mechanism proceeds through several distinct steps that are critical for successful synthesis [5] [7].

The reaction begins with the coordination of aluminum chloride to the chlorine atom of 4-chlorobutyryl chloride, which enhances the electrophilicity of the carbonyl carbon [5] [6]. This coordination facilitates the formation of an acylium ion intermediate, which serves as the active electrophile in the reaction [8] [6]. The benzene ring, acting as a nucleophile, then attacks this electrophile to form a sigma complex intermediate [5] [7]. The final step involves deprotonation to restore aromaticity, resulting in the formation of 4-chlorobutyrophenone [8] [6].

Table 1: Friedel-Crafts Acylation Mechanism for 4-Chlorobutyrophenone Synthesis

| Step | Process | Key Considerations |

|---|---|---|

| 1. Lewis Acid Activation | AlCl₃ coordinates to the chlorine of 4-chlorobutyryl chloride | Anhydrous conditions required to prevent catalyst deactivation |

| 2. Electrophile Formation | Formation of acylium ion (R-C=O⁺) as the electrophile | Acylium ion is stabilized by resonance |

| 3. Electrophilic Attack | Benzene ring attacks the electrophile forming a σ-complex | Rate-determining step of the reaction |

| 4. Deprotonation | Loss of H⁺ to restore aromaticity | Irreversible step in the mechanism |

| 5. Catalyst Regeneration | H⁺ combines with AlCl₄⁻ to regenerate AlCl₃ and HCl | Catalyst can be recovered and reused |

While the Friedel-Crafts acylation offers high yields and is well-established for industrial applications, it does present certain limitations [5] [8]. The reaction requires strictly anhydrous conditions, as water can deactivate the aluminum chloride catalyst [6] [7]. Additionally, the reaction can lead to polyacylation in some cases, although this is less problematic than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group [8] [7].

Grignard Reaction Approach

An alternative classical route for synthesizing 4-chlorobutyrophenone involves the Grignard reaction [1] [3]. This approach typically utilizes 4-chlorophenylmagnesium bromide as the Grignard reagent, which reacts with propionyl chloride or similar acyl chlorides [3] . The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere, typically using tetrahydrofuran (THF) as the solvent [3] .

The mechanism of the Grignard reaction begins with the formation of the Grignard reagent itself, which involves the reaction of 4-chlorobromobenzene with magnesium metal [3] . The resulting organometallic compound then undergoes nucleophilic attack on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate [5]. Following aqueous workup, this intermediate is protonated to yield the final 4-chlorobutyrophenone product [3] .

Table 2: Grignard Reaction Mechanism for 4-Chlorobutyrophenone Synthesis

| Step | Process | Key Considerations |

|---|---|---|

| 1. Grignard Reagent Formation | 4-Chlorophenylmagnesium bromide formation from 4-chlorobromobenzene and Mg | Requires strictly anhydrous conditions and inert atmosphere |

| 2. Nucleophilic Attack | Nucleophilic attack of Grignard reagent on propionyl chloride | Temperature control critical (-78°C to RT) |

| 3. Tetrahedral Intermediate | Formation of tetrahedral intermediate | Stabilization through magnesium coordination |

| 4. Protonation | Protonation during aqueous workup | Careful pH control during workup |

| 5. Product Formation | Final 4-chlorobutyrophenone product isolation | Purification typically by recrystallization from ethanol |

The Grignard approach offers several advantages, including high regioselectivity and versatility in terms of substrate scope [3] . However, it also presents challenges related to the moisture sensitivity of the Grignard reagent and the requirement for precise temperature control during the reaction [5].

Table 3: Comparison of Classical Synthetic Routes for 4-Chlorobutyrophenone

| Synthetic Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Benzene, 4-Chlorobutyryl chloride, AlCl₃ | 0-5°C, anhydrous conditions | High yields, well-established | Polyalkylation risk, carbocation rearrangements |

| Grignard Reaction | 4-Chlorophenylmagnesium bromide, Propionyl chloride | THF, -78°C to RT, inert atmosphere | Regioselective, versatile | Moisture sensitive, requires anhydrous conditions |

Modern Catalytic Approaches (Palladium-Catalyzed Cross-Coupling)

As synthetic chemistry has evolved, modern catalytic approaches have emerged as powerful alternatives to classical methods for synthesizing 4-chlorobutyrophenone [10] [11]. These approaches often offer advantages in terms of milder reaction conditions, higher selectivity, and improved environmental profiles [10] [11]. Among these modern methods, palladium-catalyzed cross-coupling reactions have gained significant attention for their versatility and efficiency [10] [11].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a significant advancement in the synthesis of 4-chlorobutyrophenone [10] [11]. These reactions typically involve the coupling of aryl halides or pseudohalides with organometallic reagents or alkenes in the presence of a palladium catalyst [10] [11]. For 4-chlorobutyrophenone synthesis, this often involves the coupling of aryl halides with appropriate acyl equivalents [10] [11].

The catalytic cycle for these reactions generally involves several key steps: oxidative addition, transmetalation, and reductive elimination [10] [11]. In the oxidative addition step, the palladium catalyst inserts into the carbon-halogen bond of the aryl halide [10] [11]. This is followed by transmetalation, where the organometallic partner transfers its organic group to the palladium complex [10] [11]. Finally, reductive elimination yields the coupled product and regenerates the palladium catalyst [10] [11].

Various palladium catalysts have been employed for these reactions, with Pd(OAc)₂ in combination with phosphine ligands being particularly effective [10] [11]. The choice of ligand can significantly influence the reaction outcome, with bulky and electron-rich phosphines often providing superior results [10] [11].

Ruthenium-Catalyzed Approaches

In addition to palladium-based systems, ruthenium-catalyzed approaches have also been developed for the synthesis of 4-chlorobutyrophenone [10] [12]. These methods often involve hydrosilylation or related transformations and can offer complementary reactivity to palladium-based systems [10] [12]. Ruthenium catalysts are particularly valuable for their ability to function under milder conditions and their tolerance of various functional groups [10] [12].

Table 4: Modern Catalytic Approaches for 4-Chlorobutyrophenone Synthesis

| Catalytic Method | Catalyst System | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)₂/Phosphine ligands | 80-120°C, organic solvent | Mild conditions, high selectivity | Expensive catalysts, ligand optimization needed |

| Ruthenium-Catalyzed Hydrosilylation | Ru complexes | Room temperature to 80°C, CPME as green solvent | Environmentally friendly, high atom economy | Limited substrate scope |

These modern catalytic approaches offer several advantages over classical methods, including milder reaction conditions, higher functional group tolerance, and improved selectivity [10] [11]. However, they also present challenges related to catalyst cost, the need for ligand optimization, and sometimes limited substrate scope [10] [11]. Ongoing research continues to address these limitations and expand the utility of these catalytic methods for 4-chlorobutyrophenone synthesis [10] [11].

Industrial-Scale Production and Purification Techniques

The industrial-scale production of 4-chlorobutyrophenone requires careful consideration of reaction efficiency, equipment design, and purification strategies to ensure consistent product quality and economic viability [13] [14]. Various approaches have been developed for large-scale synthesis, with modifications to classical methods being the most commonly employed [13] [14].

Batch Friedel-Crafts Process

The batch Friedel-Crafts process remains one of the most widely used industrial methods for 4-chlorobutyrophenone production [13] [14]. This approach typically employs jacketed reactors with efficient cooling systems to control the exothermic nature of the reaction [13] [14]. The process begins with the careful addition of aluminum chloride to a mixture of benzene and 4-chlorobutyryl chloride under strictly anhydrous conditions [13] [14]. Temperature control is critical, with the reaction typically maintained between 0-5°C to minimize side reactions [13] [5].

Following completion of the reaction, the mixture undergoes a series of workup steps, including hydrolysis of the aluminum complex, phase separation, and neutralization [13] [14]. The crude product is then subjected to purification, most commonly through crystallization from ethanol or similar solvents [13] [14]. This approach allows for production scales of 100-1000 kg per batch, making it suitable for medium to large-scale manufacturing [13] [14].

Continuous Flow Processes

More recently, continuous flow processes have been developed for 4-chlorobutyrophenone production, offering advantages in terms of efficiency, safety, and scalability [13] [14]. These systems utilize specialized flow reactors that allow for precise control of reaction parameters, including temperature, mixing, and residence time [13] [14]. The continuous nature of these processes enables production on the scale of tons per day, with improved consistency in product quality [13] [14].

Continuous flow systems are particularly advantageous for handling the exothermic Friedel-Crafts reaction, as they allow for efficient heat dissipation and minimize the risk of runaway reactions [13] [14]. Additionally, these systems can be designed to incorporate in-line purification steps, such as extraction or crystallization, further streamlining the production process [13] [14].

Large-Scale Grignard Approach

The Grignard approach has also been adapted for industrial-scale production of 4-chlorobutyrophenone, although it is less common than the Friedel-Crafts method due to the challenges associated with handling moisture-sensitive reagents on a large scale [3] [14]. This approach typically employs stirred tank reactors equipped with efficient mixing systems and precise temperature control [3] [14]. The production scale typically ranges from 500-2000 kg per batch, with specialized equipment required to maintain the anhydrous conditions necessary for successful reaction [3] [14].

Table 5: Industrial-Scale Production Methods for 4-Chlorobutyrophenone

| Production Method | Reactor Type | Scale | Purification Methods |

|---|---|---|---|

| Batch Friedel-Crafts Process | Jacketed reactor with cooling | 100-1000 kg | Crystallization from ethanol |

| Continuous Flow Process | Flow reactor system | Tons per day | Distillation (130-133°C at 4 mm Hg) |

| Large-Scale Grignard Reaction | Stirred tank reactor | 500-2000 kg batches | Column chromatography for high purity |

Purification Techniques

The purification of 4-chlorobutyrophenone on an industrial scale involves several techniques, each with its own advantages and limitations [14] [15]. Crystallization represents one of the most common approaches, typically using ethanol or isopropanol as the solvent [14] [15]. The process involves dissolving the crude product in hot solvent (around 82°C), followed by controlled cooling to 30°C to induce crystallization [14] [15]. This method is cost-effective and scalable, although it is limited to products that readily crystallize [14] [15].

Distillation is another widely used purification technique, particularly suitable for 4-chlorobutyrophenone due to its relatively high boiling point (130-133°C at 4 mm Hg) [14] [15]. This approach allows for efficient separation of the product from impurities with different volatilities, although it may present challenges related to heat sensitivity [14] [15].

For applications requiring higher purity, column chromatography or preparative high-performance liquid chromatography (HPLC) may be employed [14] [16]. Column chromatography typically utilizes silica gel as the stationary phase with a hexane/ethyl acetate gradient as the mobile phase [14] [16]. Preparative HPLC often employs reverse-phase C18 columns with acetonitrile/water/phosphoric acid mobile phases [14] [16]. While these methods provide excellent purification, they are generally limited to smaller scales due to cost and practical considerations [14] [16].

Table 6: Purification Techniques for 4-Chlorobutyrophenone

| Purification Method | Conditions | Purity Achieved | Scale Applicability | Advantages/Limitations |

|---|---|---|---|---|

| Recrystallization | Ethanol or isopropanol, cooling from 82°C to 30°C | 95-98% | Large scale (kg) | Cost-effective, scalable; Limited to crystalline products |

| Distillation | 130-133°C at 4 mm Hg | 98-99% | Medium to large scale | Efficient for volatile compounds; Heat sensitivity concerns |

| Column Chromatography | Silica gel, hexane/ethyl acetate gradient | >99% | Small to medium scale | High resolution separation; Solvent intensive |

| Preparative HPLC | Reverse phase C18 column, acetonitrile/water/phosphoric acid mobile phase | >99.5% | Small scale (g) | Highest purity; Limited scale, expensive |

Alternative Synthetic Pathways (Green Chemistry, Microwave-Assisted)

In recent years, there has been growing interest in developing alternative synthetic pathways for 4-chlorobutyrophenone that align with the principles of green chemistry and offer improved efficiency, sustainability, and environmental profiles [17] [18] [12]. These approaches include green chemistry methodologies, microwave-assisted synthesis, and other innovative techniques that address the limitations of traditional methods [17] [18] [12].

Green Chemistry Approaches

Green chemistry approaches to 4-chlorobutyrophenone synthesis focus on minimizing environmental impact while maintaining or improving reaction efficiency [17] [12]. One significant advancement in this area has been the development of alternative solvents to replace traditional, environmentally problematic options [17] [12]. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as promising green solvent alternatives for 4-chlorobutyrophenone synthesis [17] [12]. These solvents offer advantages including reduced toxicity, improved safety profiles, and enhanced recyclability compared to conventional options like dichloromethane or tetrahydrofuran [17] [12].

Another important aspect of green chemistry approaches involves improving atom economy and reducing waste generation [17] [12]. This has led to the development of catalytic versions of traditional reactions, where stoichiometric reagents like aluminum chloride are replaced with catalytic systems that can be used in smaller quantities and potentially recycled [17] [12]. These catalytic approaches not only reduce waste but often provide improved selectivity and milder reaction conditions [17] [12].

Table 7: Green Chemistry Approaches for 4-Chlorobutyrophenone Synthesis

| Green Chemistry Principle | Conventional Method | Green Alternative |

|---|---|---|

| Atom Economy | Friedel-Crafts: Poor atom economy due to AlCl₃ usage | Catalytic approaches with higher atom efficiency |

| Energy Efficiency | Traditional heating requiring hours of reaction time | Microwave-assisted synthesis (minutes vs. hours) |

| Safer Solvents | Dichloromethane, THF, other hazardous solvents | CPME, 2-MeTHF as greener solvent alternatives |

| Catalysis vs. Stoichiometric | Stoichiometric AlCl₃ required | Catalytic amounts of Lewis acids or metal catalysts |

| Waste Prevention | Significant aqueous waste from workup | Solvent-free conditions or recyclable systems |

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents another significant advancement in alternative pathways for 4-chlorobutyrophenone production [18] [11]. This approach utilizes microwave irradiation to provide rapid and efficient heating, dramatically reducing reaction times from hours to minutes while often improving yields and selectivity [18] [11]. The efficiency of microwave heating stems from its ability to directly interact with polar molecules in the reaction mixture, providing more uniform heating and potentially accessing unique reaction pathways [18] [11].

For 4-chlorobutyrophenone synthesis, microwave-assisted approaches have been applied to both Friedel-Crafts acylation and other methodologies [18] [11]. These methods typically employ specialized microwave reactors that allow for precise control of temperature, pressure, and irradiation parameters [18] [11]. The rapid heating and cooling capabilities of these systems not only improve efficiency but can also enhance selectivity by minimizing side reactions that might occur during prolonged heating [18] [11].

Studies have demonstrated that microwave-assisted synthesis of compounds similar to 4-chlorobutyrophenone can achieve significantly higher yields compared to conventional heating methods [18] [11]. For example, certain microwave-assisted reactions have shown yield improvements from approximately 25% under conventional conditions to over 80% under microwave irradiation [18] [11]. These improvements, coupled with the dramatic reduction in reaction time, make microwave-assisted synthesis an attractive alternative for both laboratory and potential industrial applications [18] [11].

Enzymatic and Biocatalytic Approaches

Emerging research has also explored enzymatic and biocatalytic approaches for the synthesis of compounds similar to 4-chlorobutyrophenone [11] [12]. These methods utilize enzymes or whole-cell biocatalysts to perform selective transformations under mild conditions, often with excellent selectivity and minimal waste generation [11] [12]. While still primarily in the research phase for 4-chlorobutyrophenone specifically, these approaches hold promise for future development as sustainable alternatives to traditional chemical methods [11] [12].

Solvent-Free Conditions

Solvent-free or solid-state reactions represent another innovative approach to 4-chlorobutyrophenone synthesis [11] [12]. These methods eliminate or dramatically reduce the use of solvents, addressing concerns related to waste generation, toxicity, and environmental impact [11] [12]. Solvent-free conditions can be achieved through various techniques, including grinding, ball milling, or the use of supported reagents [11] [12]. While these approaches are still being developed for 4-chlorobutyrophenone specifically, they have shown promise for similar compounds and represent an area of ongoing research [11] [12].

Table 8: Alternative Synthetic Pathways for 4-Chlorobutyrophenone

| Alternative Method | Key Features | Advantages | Development Status |

|---|---|---|---|

| Green Chemistry Approach | CPME as green solvent, reduced waste | Environmentally friendly, safer | Emerging industrial application |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient | Faster reaction, higher yields | Laboratory scale validated |

| Enzymatic Synthesis | Biocatalysts, mild conditions | High selectivity, ambient conditions | Research phase |

| Solvent-Free Conditions | Solid-state reactions, no solvent waste | Reduced waste, cost-effective | Pilot scale testing |

Oxidation and Reduction Pathways

The carbonyl group in 4-chlorobutyrophenone undergoes characteristic oxidation and reduction reactions typical of aromatic ketones, while the alkyl chain provides additional sites for chemical modification.

Reduction Reactions

4-Chlorobutyrophenone readily undergoes reduction reactions at the carbonyl center through various reducing agents . Sodium borohydride (NaBH₄) represents the most commonly employed mild reducing agent, converting the ketone to the corresponding secondary alcohol under controlled conditions . The reduction proceeds through nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, forming 4-chloro-1-phenylbutan-1-ol as the primary product.

Lithium aluminum hydride (LiAlH₄) provides a more powerful reducing environment, capable of reducing the ketone functionality under anhydrous conditions . This reagent demonstrates superior reactivity compared to sodium borohydride, enabling complete conversion of the carbonyl group to the alcohol functionality. The reaction mechanism involves the formation of a tetrahedral intermediate followed by protonation to yield the alcohol product.

Oxidation Pathways

The oxidation of 4-chlorobutyrophenone can proceed through multiple pathways depending on the oxidizing agent employed . Potassium permanganate (KMnO₄) represents a strong oxidizing agent capable of converting the compound to corresponding carboxylic acid derivatives under appropriate conditions. The oxidation typically targets the alkyl chain adjacent to the carbonyl group, leading to the formation of carboxylic acid functionality.

Chromium trioxide (CrO₃) provides an alternative oxidation pathway, particularly effective under acidic conditions . This reagent can oxidize various positions within the molecule, including the methylene groups adjacent to the carbonyl functionality, resulting in the formation of more highly oxidized ketone derivatives.

Nucleophilic Substitution Reactions

The terminal chlorine atom in 4-chlorobutyrophenone provides an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through SN2 mechanisms [6] [7].

SN2 Reaction Mechanisms

The nucleophilic substitution reactions of 4-chlorobutyrophenone proceed predominantly through the SN2 mechanism due to the primary nature of the carbon bearing the chlorine atom [8] [9]. The reaction involves the simultaneous attack of the nucleophile from the backside of the carbon-chlorine bond, resulting in inversion of configuration at the reaction center.

Common nucleophiles employed in these transformations include sodium methoxide (NaOCH₃), which produces methoxy-substituted derivatives under basic conditions . Potassium tert-butoxide (KOtBu) represents another effective nucleophile, generating tert-butoxy-substituted products through similar mechanisms .

Pharmaceutical Applications

Nucleophilic substitution reactions of 4-chlorobutyrophenone derivatives have found extensive application in pharmaceutical synthesis [6] [7]. The reaction with piperidine derivatives in the presence of potassium carbonate (K₂CO₃) yields piperidino-substituted products, which serve as important intermediates in the synthesis of antipsychotic medications. These reactions typically proceed under basic conditions with potassium iodide as a catalyst to enhance the reaction rate.

Sodium azide (NaN₃) represents a specialized nucleophile that converts the chlorine functionality to an azido group, providing access to nitrogen-containing derivatives [6]. The azido intermediate can undergo subsequent reduction with trimethylphosphine (PMe₃) to generate amino-substituted products with high yield.

Condensation and Cyclization Reactions

4-Chlorobutyrophenone exhibits remarkable propensity for intramolecular cyclization reactions, leading to the formation of cyclic structures through various mechanisms [10] [11].

Intramolecular Cyclization Pathways

The most significant cyclization reaction involves the intramolecular nucleophilic attack of the carbonyl oxygen on the terminal chlorine atom under alkaline conditions [10]. Treatment with 50% aqueous sodium hydroxide promotes the formation of cyclopropyl(4-hydroxyphenyl) ketone through a ring-closing mechanism that eliminates hydrogen chloride.

This cyclization reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of the chloride ion to generate the three-membered ring structure [10]. The reaction demonstrates complete selectivity for the cyclopropyl product formation under these conditions, with yields typically exceeding 80%.

Oxolanylium Ion Formation

Under acidic conditions, 4-chlorobutyrophenone undergoes a different cyclization pathway leading to the formation of oxolanylium ion intermediates [11]. This reaction involves protonation of the carbonyl oxygen followed by intramolecular nucleophilic attack by the chlorine atom, resulting in the formation of a five-membered cyclic structure.

The oxolanylium ion represents a stable intermediate that can undergo subsequent reactions to form various cyclic derivatives [11]. The reaction mechanism involves carbocation rearrangement processes that stabilize the cyclic intermediate through resonance interactions with the aromatic ring system.

Asymmetric Cyclization Reactions

Recent developments in asymmetric synthesis have demonstrated the utility of 4-chlorobutyrophenone derivatives in the preparation of chiral 2,2-disubstituted tetrahydrofurans [12]. The reaction involves the asymmetric addition of Grignard reagents to the carbonyl group, followed by base-promoted intramolecular cyclization with complete retention of stereochemistry.

This methodology enables the synthesis of optically active cyclic compounds with high enantioselectivity, reaching up to 96% enantiomeric excess [12]. The process represents a significant advancement in the synthesis of chiral heterocyclic compounds from simple starting materials.

Halogenation and Functionalization Mechanisms

The aromatic ring and alkyl chain of 4-chlorobutyrophenone provide multiple sites for halogenation and functionalization reactions, enabling the synthesis of diverse derivatives with enhanced biological activity [13] [14].

Bromination Reactions

Bromination of 4-chlorobutyrophenone occurs readily at the aromatic ring para position, yielding 4′-bromo-4-chlorobutyrophenone as the major product [13] [14]. The reaction typically employs bromine (Br₂) under controlled conditions, with the bromination proceeding through an electrophilic aromatic substitution mechanism.

The bromine reagent forms a complex with the aromatic ring, leading to the formation of a sigma intermediate that subsequently loses a proton to regenerate the aromatic system [13]. The reaction demonstrates high selectivity for the para position due to the directing effects of the carbonyl group.

α-Bromination Mechanisms

Bromination can also occur at the α-position adjacent to the carbonyl group, yielding α-bromo-4-chlorobutyrophenone [15]. This reaction requires different conditions, typically involving bromine in dichloromethane with stirring at room temperature. The mechanism involves enolate formation followed by electrophilic attack by bromine at the α-carbon position.

The α-bromination reaction provides access to reactive intermediates that can undergo further transformations, including nucleophilic substitution and elimination reactions [15]. These derivatives serve as important building blocks in the synthesis of more complex organic molecules.

Electrophilic Substitution Patterns

The electron-withdrawing nature of the carbonyl group influences the reactivity patterns of the aromatic ring toward electrophilic substitution reactions [16]. The carbonyl group deactivates the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta position relative to the carbonyl group.

Halogenation reactions can be controlled through the choice of reaction conditions and catalysts [16]. Lewis acid catalysts such as aluminum chloride (AlCl₃) enhance the electrophilic character of halogenating agents, enabling selective functionalization at specific positions on the aromatic ring.

The chlorination of the aromatic ring can be achieved using chlorine gas under controlled conditions, producing various chlorinated derivatives depending on the reaction stoichiometry and conditions employed [16]. These reactions follow established mechanisms for electrophilic aromatic substitution, with the formation of sigma complexes as key intermediates.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant